

# Technical Guide: Spectroscopic Profiling of 2,3,4,7-Tetramethoxyphenanthrene

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## Compound of Interest

**Compound Name:** 2,3,4,7-  
Tetramethoxyphenanthrene

**CAS No.:** 97399-69-4

**Cat. No.:** B8523262

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## Executive Summary

**2,3,4,7-Tetramethoxyphenanthrene** (C<sub>18</sub>H<sub>18</sub>O<sub>4</sub>) is a naturally occurring phenanthrene isolated from the tubers of *Bletilla striata* and stems of *Dendrobium* species.[1][2] It exhibits significant biological activity, including anti-inflammatory effects via the PI3K-AKT pathway and potential cytotoxicity against tumor cell lines. This guide provides a definitive reference for its identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating its differentiation from structural isomers like 2,4,7-trihydroxy-9,10-dihydrophenanthrene or nudol derivatives.

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

Property	Data
IUPAC Name	2,3,4,7-Tetramethoxyphenanthrene
Common Source	Bletilla striata, Dendrobium officinale, Arundina graminifolia
Molecular Formula	C <sub>18</sub> H <sub>18</sub> O <sub>4</sub>
Molecular Weight	298.33 g/mol
Exact Mass	298.1205 Da
Appearance	White to yellowish-white crystalline solid
Melting Point	151–152 °C (Recrystallized from EtOH) [1][2]
Solubility	Soluble in CHCl <sub>3</sub> , DMSO, Acetone; Insoluble in Water

## Spectroscopic Characterization

### Infrared Spectroscopy (IR)

The IR spectrum of **2,3,4,7-tetramethoxyphenanthrene** is characterized by the absence of hydroxyl (-OH) or carbonyl (C=O) stretches, confirming the complete methylation of the oxygen functionalities.

Key Absorption Bands (KBr/Neat):

- 2969, 2922 cm<sup>-1</sup>: C-H stretching (Alkyl/Methoxy).
- 1619, 1504 cm<sup>-1</sup>: C=C aromatic skeletal vibrations.
- 1455 cm<sup>-1</sup>: C-H bending (Methyl groups).
- 1287, 1224, 1125 cm<sup>-1</sup>: C-O-C asymmetric stretching (Aryl alkyl ethers). Strong bands typical of methoxy-substituted arenes.
- 1001 cm<sup>-1</sup>: C-O symmetric stretching.

- 830-750  $\text{cm}^{-1}$ : C-H out-of-plane bending (indicative of aromatic substitution patterns).

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern characteristic of polymethoxylated phenanthrenes, often involving the sequential loss of methyl radicals.

- Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).

- Molecular Ion (

):

298 (Base peak in EI often represents the stable molecular ion).

- Protonated Ion (

):

299.1278 (High Resolution ESI-MS) [3].

- Fragmentation Pathway:

- 298

283 (

): Loss of a methyl group from one of the methoxy substituents.

- 283

268 (

): Secondary loss of methyl.

- 255 (

): Characteristic expulsion of carbon monoxide from the phenol ether.

## Nuclear Magnetic Resonance (NMR)

The NMR data is the primary tool for structural elucidation, distinguishing the specific 2,3,4,7-substitution pattern from other isomers.

Proton NMR (

<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>, 400 MHz

The phenanthrene core possesses a "bay region" (positions 4 and 5). Protons in these positions are significantly deshielded due to steric compression and ring current anisotropy.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
H-5	9.30 – 9.40	Doublet (d)	9.2	Diagnostic Signal. The "bay" proton. Deshielded by the opposing ring current and steric proximity to the C-4 methoxy group.
H-9, H-10	7.50 – 7.60	Singlet (s)	-	Bridge protons. Often appear as a singlet or tight AB system in substituted phenanthrenes.
H-6	7.19	dd	9.2, 2.6	Ortho-coupled to H-5; Meta-coupled to H-8.
H-8	7.22	Doublet (d)	2.6	Meta-coupled to H-6. Position 7 is substituted (OMe).[3][4]
H-1	7.00 – 7.10	Singlet (s)	-	The only proton on Ring A. Isolated by substituents at C-2, C-3, C-4.
-OCH <sub>3</sub>	4.01 – 4.05	Singlets	-	Four distinct methoxy signals (12H total). The C-4 OMe is often sterically

crowded and  
may shift slightly.

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## Carbon NMR (

## C NMR)

Solvent:  $\text{CDCl}_3$ , 100 MHz

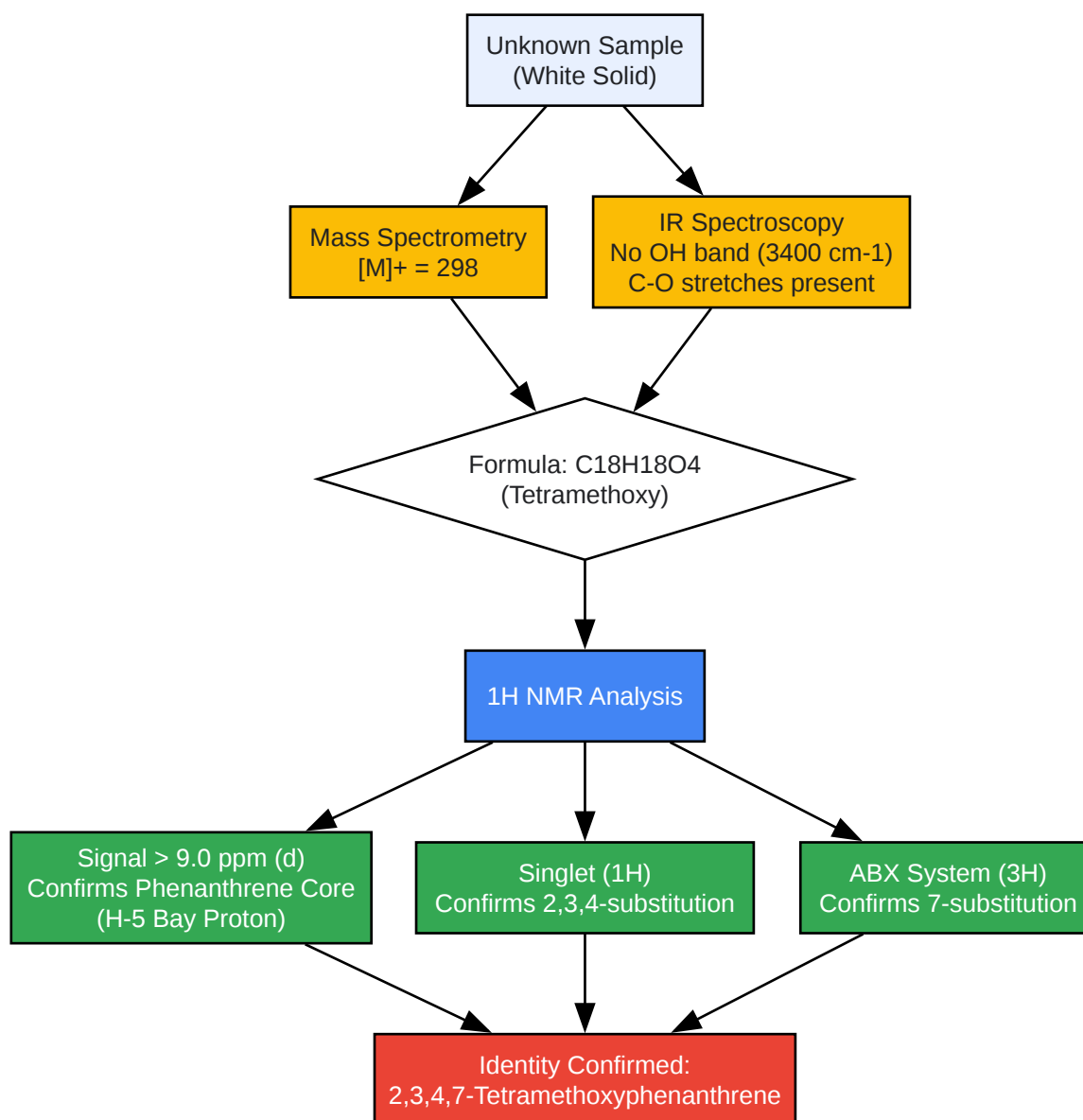
- Methoxy Carbons: Four signals in the range of 55.0 – 61.5 ppm. The C-4 methoxy group is often deshielded (~60-61 ppm) due to steric twisting out of the plane.
- Aromatic Methines (CH): Five signals corresponding to C-1, C-5, C-6, C-8, C-9, C-10.
- Quaternary Carbons: Oxygenated carbons (C-2, C-3, C-4, C-7) appear downfield (148 – 158 ppm). Bridgehead carbons appear in the 115 – 135 ppm region.

## Structural Elucidation Logic & Workflow

The identification of **2,3,4,7-tetramethoxyphenanthrene** relies on a self-validating logic flow:

- Mass Spec: Establishes  
. . .
- IR: Confirms no free -OH (rules out nudol or other hydroxy-phenanthrenes).
- H-1 NMR:
  - The "Bay" Proton (H-5): The presence of a doublet > 9.0 ppm confirms the phenanthrene skeleton.<sup>[5]</sup> If this were a dihydrophenanthrene, this shift would not be observed.
  - Ring A: The presence of a single aromatic singlet (H-1) confirms a trisubstituted ring (2,3,4-pattern).
  - Ring C: The ABX system (d, dd, d) confirms a monosubstituted ring (7-OMe).

## Visualization: Structural Confirmation Workflow



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Caption: Logical workflow for the spectroscopic confirmation of **2,3,4,7-tetramethoxyphenanthrene**, highlighting key decision nodes.

## Experimental Protocol: Isolation & Purification

Note: This protocol is generalized based on standard phytochemical isolation procedures for phenanthrenes from Orchidaceae [1][4].

- **Extraction:** Pulverize dried tubers of *Bletilla striata* (5 kg). Extract with 95% Ethanol (3 x 10 L) under reflux.

- Partition: Concentrate the EtOH extract. Suspend in water and partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.
- Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC). Elute with a gradient of CHCl<sub>3</sub>:MeOH (100:0  
80:20).
- Purification: Isolate the fraction containing phenanthrenes (checked via TLC, UV 254 nm). Further purify using Sephadex LH-20 (eluent: MeOH) or semi-preparative HPLC (C18 column, MeOH/H<sub>2</sub>O gradient).
- Crystallization: Recrystallize from Ethanol to yield colorless needles (MP 151-152°C).

## References

- Yamaki, M., et al. (1991).[1][6] Phenanthrenes from *Bletilla striata*. *Phytochemistry*, 30(8), 2759-2760. [Link](#)
- Guidotti, L. (2014). Synthesis of new bioactive molecules. Doctoral Thesis, University of Bologna. [Link](#)
- Xu, D., et al. (2019). Chemical Constituents, Pharmacologic Properties, and Clinical Applications of *Bletilla striata*. *Frontiers in Pharmacology*, 10, 1168. [Link](#)
- Tóth, B., et al. (2018). Phenanthrenes from the Roots of *Tamus communis*. *Journal of Natural Products*, 81(3), 663-667.

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## Sources

- [1. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of \*Bletilla striata\* - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [2. researchgate.net \[researchgate.net\]](#)
- [3. journalbep.com \[journalbep.com\]](#)
- [4. www2.scut.edu.cn \[www2.scut.edu.cn\]](#)
- [5. doktori.bibl.u-szeged.hu \[doktori.bibl.u-szeged.hu\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
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